molecular formula C7H2Cl2F2O B1318728 4-Chloro-2,6-difluorobenzoyl chloride CAS No. 272104-45-7

4-Chloro-2,6-difluorobenzoyl chloride

Cat. No.: B1318728
CAS No.: 272104-45-7
M. Wt: 210.99 g/mol
InChI Key: KHZDUKKKWXLPFY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzoyl chloride is a chemical compound with the molecular weight of 210.99 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

1. Solvolysis Mechanism Analysis

The ortho effect in solvolyses of 2,6-difluorobenzoyl chloride, including 4-chloro-2,6-difluorobenzoyl chloride, has been extensively studied. Park and Kevill (2012) highlighted that the smaller fluoro substituents allow the dominant pathway to be addition–elimination in various solvents. This contrasts with 2,6-dichlorobenzoyl chloride, where an ionization mechanism is observed due to the hindering effect of chloro substituents. This study provides insights into the behavior of different substituents in benzoyl chlorides and their influence on reaction mechanisms (Park & Kevill, 2012).

2. In Organic Synthesis

This compound has been utilized in the synthesis of various compounds. For instance, a study by Hintermann (2007) outlines the synthesis of N-heterocyclic carbene (NHC) ligand precursors using related chlorides, demonstrating the compound's role in forming complex organic structures (Hintermann, 2007).

3. Agricultural and Pharmaceutical Applications

The utility of this compound extends to the agricultural and pharmaceutical sectors. Moore (2003) described a method for preparing high-purity 1-chloro-2,6-difluorobenzene, using related compounds, which is valuable as an intermediate in the production of active ingredients for agricultural and pharmaceutical products (Moore, 2003).

4. Pesticide Synthesis

An-Chan (2015) detailed the use of 2,6-difluorobenzoyl chloride in the synthesis of novel pesticides like bistrifluron, showcasing its role in the development of new pest control agents (An-Chan, 2015).

5. Chemical Analysis and Characterization

This compound has been used in chemical analysis and structure characterization studies. For example, Deschamps et al. (1998) conducted X-ray crystallographic studies on related compounds, highlighting its utility in understanding molecular structures and interactions (Deschamps et al., 1998).

Safety and Hazards

4-Chloro-2,6-difluorobenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P310, P260, and P280 .

Mechanism of Action

Target of Action

These reactions are commonly used in organic synthesis .

Mode of Action

4-Chloro-2,6-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The chlorine atom is displaced in these reactions, which results in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Biochemical Pathways

The compound can be used as an intermediate in the synthesis of various organic compounds . The products of these reactions may have biological activity and could potentially interact with various biochemical pathways.

Pharmacokinetics

As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolic stability and excretion .

Result of Action

As a reactive compound, it could potentially react with various biological molecules, altering their structure and function. The specific effects would depend on the nature of these reactions and the identity of the reaction partners .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can react with water, forming 4-Chloro-2,6-difluorobenzoic acid . Therefore, it should be stored and handled under dry conditions . Temperature can also affect its stability and reactivity .

Properties

IUPAC Name

4-chloro-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZDUKKKWXLPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590644
Record name 4-Chloro-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272104-45-7
Record name 4-Chloro-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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